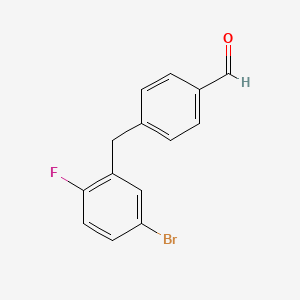
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is a complex organic compound that features a tert-butyl ester group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a chiral amino acid derivative. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group, followed by esterification with tert-butyl groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl ester is formed using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoate moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, revealing the free amine for further reactions. The tert-butyl ester provides stability and can be hydrolyzed under acidic conditions to yield the carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpent-4-enoate: Similar structure but with a benzyloxycarbonyl protecting group.
Tert-butyl (2S,3S)-2-(methoxycarbonylamino)-3-methylpent-4-enoate: Features a methoxycarbonyl group instead of the Fmoc group.
Uniqueness
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is unique due to the presence of the Fmoc group, which offers specific advantages in peptide synthesis, such as ease of removal and stability under various reaction conditions .
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate |
InChI |
InChI=1S/C25H29NO4/c1-6-16(2)22(23(27)30-25(3,4)5)26-24(28)29-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h6-14,16,21-22H,1,15H2,2-5H3,(H,26,28)/t16-,22-/m0/s1 |
InChI Key |
SEGRRYWWGFEJGC-AOMKIAJQSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C=C)C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



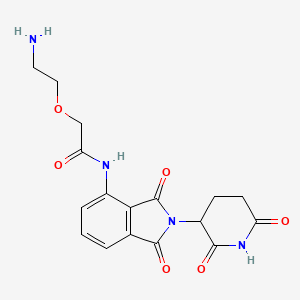
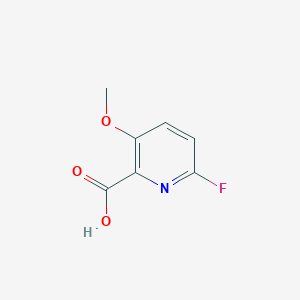


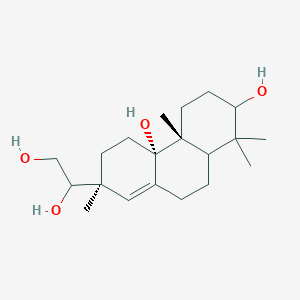
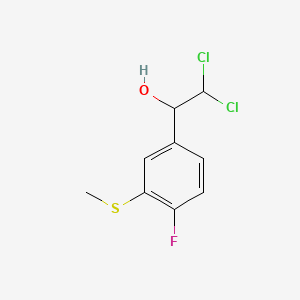
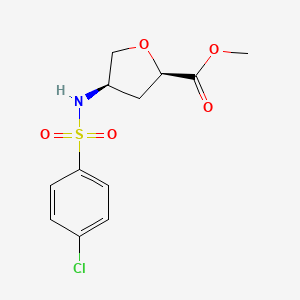
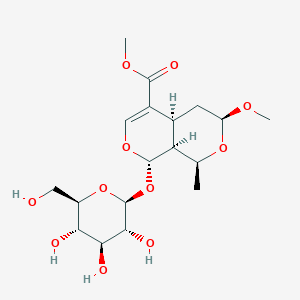
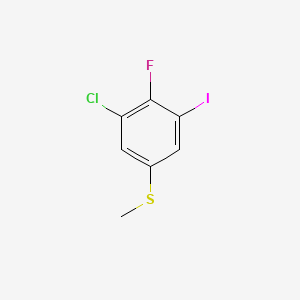
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
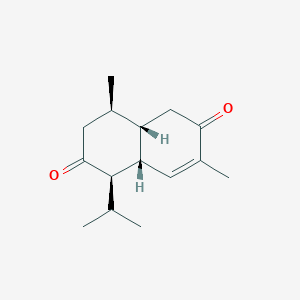
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
